Isoproturon

Overview

Description

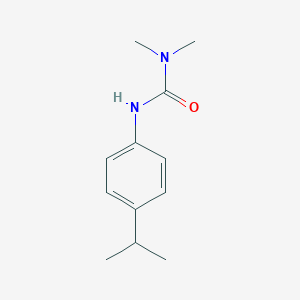

Isoproturon (ISO), chemically known as 3-(4-isopropylphenyl)-1,1-dimethylurea (C₁₂H₁₈N₂O), is a substituted phenylurea herbicide widely used in cereal crops to inhibit photosynthesis in weeds by blocking electron transport in photosystem II . It has a molecular weight of 206.3 g/mol, a log octanol-water partition coefficient (log Kₒw) of 2.5–3.0, and moderate water solubility (65–70 mg/L at 20°C) . This compound is persistent in the environment, frequently detected in soil and aquatic systems due to its moderate hydrophobicity and resistance to degradation . Its primary metabolites include monodesmethyl-isoproturon and hydroxylated derivatives, which exhibit reduced phytotoxicity .

Preparation Methods

Traditional Phosgene-Based Synthesis

The conventional method for isoproturon synthesis involves phosgene (COCl₂), a highly toxic and reactive compound. This two-step process, historically dominant in industrial settings, begins with the reaction of 4-isopropyl aniline (cumidine) with phosgene to form an intermediate isocyanate. Subsequent treatment with dimethylamine yields this compound .

Reaction Mechanism and Conditions

-

Isocyanate Formation :

Cumidine reacts with phosgene in an inert solvent (e.g., orthodichlorobenzene) at 40–60°C:The intermediate 4-isopropylphenyl isocyanate is isolated via distillation.

-

Urea Formation :

The isocyanate reacts with dimethylamine in a polar aprotic solvent (e.g., dioxane) at 80–100°C:The crude product is purified via recrystallization from ethanol/water mixtures .

Limitations

-

Safety Concerns : Phosgene’s extreme toxicity (LC₅₀ = 3 ppm) necessitates specialized handling and containment infrastructure.

-

Cost : High-purity solvents like orthodichlorobenzene and dioxane increase production expenses.

-

Environmental Impact : HCl byproducts require neutralization, generating waste streams .

Urea-Based Synthesis (Non-Phosgene Route)

To address phosgene’s hazards, a safer two-step urea-mediated method was developed, as detailed in the patent CN1063279A . This approach substitutes phosgene with urea, significantly improving operational safety.

Step 1: Synthesis of p-Isopropyl Phenylurea

Reagents : Cumidine, urea, hydrochloric acid, water.

Conditions : Reflux at 95–110°C for 2 hours.

Mechanism :

9\text{H}{13}\text{N} + \text{NH}2\text{CONH}2 \xrightarrow{\text{HCl}} \text{C}{10}\text{H}{14}\text{N}2\text{O} + \text{NH}3

The intermediate p-isopropyl phenylurea is isolated via filtration (95.6% purity, m.p. 150–155°C) .

Step 2: Dimethylamine Alkylation

Reagents : p-Isopropyl phenylurea, dimethylamine aqueous solution, xylene.

Conditions : 100–130°C for 3 hours.

Mechanism :

{10}\text{H}{14}\text{N}2\text{O} + (\text{CH}3)2\text{NH} \rightarrow \text{C}{12}\text{H}{18}\text{N}2\text{O} + \text{H}_2\text{O}

The final product is obtained in 76% yield with >95% purity after xylene washing .

Advantages Over Phosgene Route

-

Safety : Eliminates phosgene and reduces solvent toxicity (xylene vs. dioxane).

-

Cost Efficiency : Urea and water/xylene solvents lower raw material costs by ~30% .

-

Scalability : Simplified equipment design enables small-scale production.

Comparative Analysis of Preparation Methods

Key Findings :

-

The urea route balances safety and cost, making it ideal for industrial adoption.

-

Triphosgene methods, though efficient, require stringent chloride byproduct management.

Scientific Research Applications

Herbicidal Efficacy

Isoproturon is primarily employed as a selective herbicide in cereal crops. Research has demonstrated its effectiveness in enhancing crop yield by controlling weed populations. For instance, a field study indicated that the application of this compound at 175 g a.i. ha-1, combined with adjuvants, significantly increased the number of productive tillers and overall plant height in winter wheat compared to untreated plots .

Table 1: Effects of this compound on Wheat Growth Parameters

| Treatment | Productive Tillers (m²) | Non-productive Tillers (m²) | Plant Height (cm) | Spike Length (cm) | Grains per Spike |

|---|---|---|---|---|---|

| This compound + Bio-enhancer | 375.2 | 18.5 | Highest | Maximum | 84 |

| This compound (105 g a.i.) | Minimum | Maximum | 79.5 | Lower | Lowest |

| Weedy Check | Lowest | Highest | - | - | - |

The study highlighted that this compound application not only improved the number of grains per spike but also enhanced the spike length significantly when used with adjuvants .

Environmental Impact Studies

The environmental implications of this compound use have been a focal point of research, particularly regarding its degradation and persistence in soil and water systems. A feasibility study aimed at modeling the environmental concentrations of chemicals like this compound indicated that such assessments are crucial for understanding the spatial distribution and potential hotspots of contamination across Europe .

This compound's degradation pathways have also been investigated through stable carbon isotope analyses, which help elucidate its biodegradation processes in groundwater systems contaminated by agricultural runoff .

Transgenic Plant Studies

Recent studies involving transgenic plants have explored how genetic modifications can mitigate the adverse effects of this compound on plant growth. For example, research on Arabidopsis thaliana transgenic lines expressing mammalian CYP1A2 showed that these plants exhibited enhanced growth characteristics even when exposed to high concentrations of this compound. The transgenic plants demonstrated significantly less reduction in root length and biomass compared to wild-type plants under similar conditions .

Table 2: Growth Response of Transgenic vs. Wild-Type A. thaliana to this compound

| Plant Type | This compound Concentration (µM) | Root Length Reduction (%) | Biomass Increase (Fresh Weight) |

|---|---|---|---|

| Wild-Type | 2 | 60.9 | Control |

| Transgenic CYP1A2-I | 2 | Minimal | 1.04-fold increase |

This research underscores the potential for genetic engineering to enhance crop resilience against herbicides while maintaining agricultural productivity.

Analytical Methods for Monitoring

Monitoring this compound in environmental samples has become increasingly important due to its potential ecological risks. Recent advancements in analytical techniques, such as high-efficiency effect-directed analysis, allow for precise detection and quantification of this compound and its metabolites in water and soil samples . These methods are essential for assessing compliance with environmental regulations and understanding the herbicide's fate in agricultural ecosystems.

Mechanism of Action

Isoproturon exerts its herbicidal effects by inhibiting photosynthesis at the photosystem II (PS-II) complex in plants . It binds to the D1 protein of the PS-II complex, blocking electron transport and leading to the death of the plant . Resistance to this compound has been observed in some weed species, often due to mutations in the D1 protein or enhanced metabolic degradation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Adsorption and Hydrophobicity

Isoproturon’s adsorption behavior is strongly influenced by its hydrophobicity (log Kₒw) compared to other herbicides. In granular activated carbon (GAC) systems, its adsorption capacity (qₑ = 192 mg/g) exceeds that of clopyralid (qₑ = 37.6 mg/g) and metaldehyde (qₒw = 0.5) due to its higher log Kₒw (Table 1) . Similarly, in zeolite adsorption studies, non-ionic this compound exhibits stronger affinity for hydrophobic zeolites (e.g., BEA and Y types) than ionic pesticides, reaching equilibrium within 15–30 minutes .

Table 1. Adsorption and Physicochemical Properties of Selected Herbicides

| Compound | log Kₒw | Water Solubility (mg/L) | Adsorption Capacity (qₑ, mg/g) |

|---|---|---|---|

| This compound | 2.5–3.0 | 65–70 | 192 |

| Clopyralid | 1.9 | 1,200 | 37.6 |

| Metaldehyde | 0.5 | 260 | 32.1 |

| Diuron | 2.8 | 36 | 180* |

| Triasulfuron | 1.1 | 1,100 | — |

*Data from ; *Estimated based on structural analogs.

Degradation Kinetics and Mechanisms

This compound’s degradation efficiency varies significantly across methods:

- Photocatalytic degradation : Under UV/H₂O₂, this compound achieves a quantum yield of 0.00405 mol/einstein, with degradation rates increasing linearly with UV intensity .

- Ultrasound-assisted catalysis: Cu/ZnO and Ni/ZnO catalysts degrade 50 µg/mL this compound by >90% within 30 minutes under visible light, outperforming conventional methods like ozonation .

- Biodegradation : Sphingomonas spp. metabolize this compound into less toxic byproducts (e.g., 2-hydroxy-IPU), whereas diuron degrades via phenyl ring cleavage, producing more persistent intermediates .

In contrast, triasulfuron, a sulfonylurea herbicide, shows slower degradation under similar photocatalytic conditions due to its ionic nature and higher water solubility (1,100 mg/L) .

Soil Mobility and Persistence

This compound exhibits moderate soil mobility, influenced by organic carbon (OC) and clay content. Its hysteresis index (HI) inversely correlates with OC (R² = 0.47) and clay content (R² = 0.62), indicating stronger binding in organic-rich soils . Comparatively, linuron, another phenylurea herbicide, demonstrates higher stability (lower reactivity) due to its electron-withdrawing substituents, while this compound’s isopropyl group enhances reactivity and desorption hysteresis .

Ecotoxicological Impact

This compound concentrations in European river systems range from undetectable to 522 ng/L, lower than diuron (up to 46 µg/L) . However, its moderate solubility and persistence pose risks to non-target organisms. Transgenic Arabidopsis thaliana expressing CYP1A2 enzymes mitigate this compound toxicity by enhancing metabolic detoxification, increasing plant biomass by 1.4-fold compared to wild types . In contrast, glyphosate outperforms this compound in field efficacy against Parthenium hysterophorus, achieving 100% mortality at recommended doses versus 80% for this compound .

Biological Activity

Isoproturon is a phenylurea herbicide widely used in agriculture for the control of annual grasses and broadleaf weeds in various crops, particularly winter wheat. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and safety. This article synthesizes findings from diverse sources, focusing on the biological mechanisms, degradation pathways, and ecotoxicological effects associated with this compound.

This compound acts primarily by inhibiting photosynthesis in target plants. It specifically targets the photosystem II (PSII) complex, disrupting electron transport and leading to the accumulation of reactive oxygen species (ROS), which ultimately results in plant cell death. Research has shown that this compound's effectiveness can be enhanced when combined with adjuvants, which improve its absorption and efficacy against resistant weed species .

Degradation Pathways

This compound undergoes microbial degradation in soil, primarily through N-demethylation processes. The main metabolites identified include monodemethyl-isoproturon and didemethyl-isoproturon. Studies have indicated that the degradation rate can be influenced by soil conditions such as pH and organic amendments. For instance, a study reported that this compound significantly increased urease enzyme activity in compacted soils, indicating a potential interaction with soil microbial communities .

Table 1: Key Metabolites of this compound

| Metabolite | Formation Pathway | Percentage Yield (%) |

|---|---|---|

| This compound | Parent compound | 100 |

| Monodemethyl-isoproturon | N-demethylation of this compound | 37.7 - 65.9 |

| Didemethyl-isoproturon | Further N-demethylation | Not specified |

| 4-Isopropyl-aniline | Cleavage of urea side chain | Not specified |

Ecotoxicological Effects

The ecotoxicity of this compound has been a subject of extensive research due to its potential impact on non-target organisms. Studies have demonstrated that exposure to this compound and its metabolites can adversely affect microbial communities in soil and aquatic systems. For example, a study indicated a significant reduction in methanogenesis in pond sediments exposed to metabolite concentrations ranging from 400 to 550 μg/L .

Case Study: Soil Microbial Communities

A field study analyzed the impact of this compound on soil microbial diversity and activity. Results showed that while this compound application initially reduced microbial biomass, certain bacterial communities adapted over time, leading to increased degradation rates of the herbicide. The study highlighted the resilience of microbial ecosystems and their ability to mitigate the effects of contaminants like this compound .

Summary of Findings

- Mechanism : Inhibits photosynthesis by targeting PSII.

- Degradation : Primarily through microbial processes; key metabolites include monodemethyl- and didemethyl-isoproturon.

- Ecotoxicity : Significant effects on soil and aquatic microbial communities; potential for bioaccumulation and toxicity increases post-degradation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting isoproturon in environmental samples, and how do their limits of detection (LODs) compare?

Methodology: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for this compound quantification due to its specificity for phenylurea herbicides . For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode provides lower LODs (e.g., 0.1 µg/L in water samples). Validate methods using spike-recovery experiments in matrices like soil or water, and report precision as relative standard deviation (RSD) .

Table 1: Comparison of Analytical Methods

| Method | Matrix | LOD | Recovery (%) | Key Reference |

|---|---|---|---|---|

| HPLC-UV | Soil | 5 µg/kg | 85–92 | |

| LC-MS/MS | Water | 0.1 µg/L | 94–98 | |

| GC-ECD | Plant tissue | 10 µg/kg | 78–88 |

Q. What standardized protocols exist for assessing this compound’s soil half-life under varying environmental conditions?

Methodology: Conduct controlled incubation studies using OECD Guideline 306. Key parameters include soil type (e.g., loam vs. sandy), moisture content (20–60% water-holding capacity), and temperature (10–30°C). Quantify degradation kinetics using first-order models and report DT50 values. Include sterile controls to distinguish microbial vs. abiotic degradation .

Advanced Research Questions

Q. How can contradictions in ecotoxicological data for this compound (e.g., algal toxicity vs. soil microbial resilience) be systematically resolved?

Methodology: Apply meta-analysis frameworks to harmonize data across studies. For example:

- Use statistical models (e.g., random-effects models) to account for variability in experimental conditions (pH, organic matter content) .

- Conduct sensitivity analyses to identify confounding factors (e.g., co-occurring pollutants in field studies vs. lab-controlled setups) .

- Validate hypotheses through cross-species toxicity assays (e.g., Daphnia magna vs. soil nematodes) under standardized OECD protocols .

Q. What experimental designs are optimal for studying this compound’s interaction with soil microbial communities, including non-target metabolic pathways?

Methodology:

- PICOT Framework :

- P opulation: Agricultural soil microbiomes (specify location, crop history).

- I ntervention: this compound application at field-relevant doses (e.g., 1–2 kg/ha).

- C omparison: Untreated controls and soils exposed to alternative herbicides.

- O utcome: Shifts in microbial diversity (16S rRNA sequencing), enzymatic activity (urease, dehydrogenase assays).

- T ime: Short-term (7–30 days) vs. long-term (6–12 months) exposure .

Q. How can researchers validate novel this compound degradation pathways proposed in computational models (e.g., machine learning-predicted enzymatic cleavage)?

Methodology:

- Synthesize putative degradation intermediates (e.g., monodesmethyl-isoproturon) via chemical synthesis or microbial incubation.

- Confirm structures using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

- Use isotope-labeling (e.g., ¹⁴C-isoproturon) to track mineralization rates in soil microcosms .

Q. Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by cross-referencing lab experiments, field monitoring, and in silico models (e.g., QSAR for toxicity predictions) .

- Reproducibility : Document all experimental parameters (e.g., soil pH, extraction solvents) in supplemental materials to enable replication .

- Ethical Compliance : Ensure chemical disposal adheres to ISO 14001 standards to mitigate environmental risks during lab studies .

Properties

IUPAC Name |

1,1-dimethyl-3-(4-propan-2-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042077 | |

| Record name | Isoproturon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 65 mg/L at 22 °C, In water, 70 mg/L at 20 °C, In methanol 75, dichloromethane 63, acetone 38, benzene 5, xylol 4, n-hexane approximately 0.2 (all in g/L at 20 °C) | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 at 20 °C | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.1X10-3 mPa /2.47X10-8 mm Hg/ at 25 °C | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals from benzene | |

CAS No. |

34123-59-6 | |

| Record name | Isoproturon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34123-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproturon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproturon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-isopropylphenyl)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66066K098P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C, MP: 153-165 °C /Technical isoproturon/ | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.